Buformin is an oral antidiabetic medication belonging to the biguanide class, which also includes metformin and phenformin. It was synthesized in 1957 and is primarily used to manage hyperglycemia in individuals with type 2 diabetes mellitus. Unlike other antidiabetic agents, buformin does not induce hypoglycemia; instead, it works by lowering blood glucose levels through various mechanisms that enhance insulin sensitivity and decrease hepatic glucose production.
Buformin is chemically classified as 1-butylbiguanide. It is derived from the biguanide family of compounds, which are characterized by their ability to modulate glucose metabolism. The compound is a white to slightly yellow crystalline powder that is freely soluble in water, methanol, and ethanol but insoluble in chloroform and ether .
The synthesis of buformin involves several chemical reactions that yield the final product. The original synthesis was patented in the United States (U.S. patent 2,961,377) by Shapiro and Freedman. The process typically involves the reaction of guanidine derivatives with butyl groups under controlled conditions to form the biguanide structure.
Buformin has a molecular formula of and a molar mass of approximately 157.221 g/mol. Its structure can be represented as follows:
Buformin undergoes several chemical reactions that are crucial for its pharmacological activity:
Buformin primarily acts by:
These actions collectively help manage hyperglycemia without causing significant hypoglycemic episodes .
The partition coefficient (log P) indicates a hydrophilic nature (-1.20), suggesting high solubility in aqueous environments.
Buformin has several scientific applications beyond its primary use as an antidiabetic agent:
Buformin (1-butylbiguanide) is an oral antidiabetic drug of the biguanide class, first synthesized in 1957 alongside its structural analogs metformin and phenformin [1] [10]. Its chemical structure comprises a butyl group linked to a biguanide backbone (C₆H₁₅N₅, molecular weight 157.22 g/mol), conferring distinct physicochemical properties including high water solubility (7.46 × 10⁵ mg/L at 25°C) and a pKa of 11.3 [1] [3]. Unlike metformin, buformin remains clinically available only in select regions (e.g., Japan, Romania, Hungary) due to historical safety concerns, yet it has gained renewed research interest for its unique pharmacological profile, particularly in oncology and virology [1] [6].
Buformin emerged from systematic modifications of guanidine derivatives found in Galega officinalis (goat’s rue), a plant traditionally used for diabetes management [10]. Initial synthesis involved the reaction of butylamine with 2-cyanoguanidine under high-temperature conditions, yielding the hydrochloride salt as a crystalline powder (melting point: 174–177°C) [1]. Its development paralleled phenformin (phenethylbiguanide) and metformin (dimethylbiguanide), with Jean Sterne’s foundational work in the 1950s characterizing biguanides’ glucose-lowering effects [10].
Buformin was marketed as Silubin by the German pharmaceutical company Grünenthal and later as Silubin Retard (sustained-release formulation) by Zentiva in Romania [1]. Despite demonstrating potent antihyperglycemic activity in early clinical trials, its commercial adoption was limited by the dominance of metformin and phenformin. The 1970s withdrawal of phenformin and buformin from major markets (excluding the USA, where buformin was never sold) relegated buformin to niche use, though academic curiosity persisted due to its high membrane permeability and tissue accumulation [1] [6].
Chemical and Pharmacokinetic Differentiation
Buformin’s butyl chain confers greater lipophilicity (log P = −1.20) than metformin (log P = −1.43) but less than phenformin (log P = 0.67), influencing its absorption, cellular uptake, and tissue distribution [1] [6]. Unlike metformin, which relies heavily on organic cation transporters (OCT1/3, PMAT), buformin passively diffuses across membranes, achieving higher intracellular concentrations [6]. Pharmacokinetic studies in humans reveal:
Table 1: Comparative Physicochemical Properties of Biguanides
Property | Buformin | Metformin | Phenformin |
---|---|---|---|
Molecular Formula | C₆H₁₅N₅ | C₄H₁₁N₅ | C₁₀H₁₅N₅ |
Molecular Weight | 157.22 g/mol | 129.16 g/mol | 205.26 g/mol |
Log P | -1.20 | -1.43 | 0.67 |
Water Solubility | 746,000 mg/L | >500,000 mg/L | 50,000 mg/L |
pKa | 11.3 | 11.5 | 11.8 |
Mechanism of Action: Metabolic and Anticancer Effects
Buformin shares core mechanisms with other biguanides:
In chemically induced rat mammary cancer models, buformin significantly reduced tumor incidence, multiplicity, and burden, while metformin and phenformin showed no statistically significant effects (Table 2) [2]. This potency is attributed to its ability to accumulate intracellularly and inhibit mTOR via AMPK activation at lower concentrations than metformin [1] [2].
Table 2: Anticancer Efficacy of Biguanides in Rat Mammary Carcinogenesis [2]
Treatment | Incidence Reduction | Tumor Multiplicity | Tumor Burden | Mechanistic Perturbations |
---|---|---|---|---|
Buformin | Significant decrease | Reduced | Reduced | Energy sensing pathways in carcinomas |
Metformin | No significant effect | Unchanged | Unchanged | None detected |
Phenformin | No significant effect | Unchanged | Unchanged | None detected |
Antiviral and Emerging Applications
Buformin inhibits mTOR-dependent viral replication pathways, showing activity against influenza, vaccinia, and MERS-CoV in vitro [1] [6]. Its metabolic antiviral effects stem from:
Table 3: Research Applications of Buformin Relative to Biguanides
Application | Buformin | Metformin | Phenformin |
---|---|---|---|
Oncology | High efficacy in mammary, endometrial, and lung cancer models | Moderate efficacy in multiple cancers | Variable efficacy across models |
Virology | Active against influenza, vaccinia, MERS-CoV | Limited reported activity | Not extensively studied |
Metabolic Studies | AMPK activation at low concentrations | Requires higher concentrations | Similar to buformin |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7